Siomycin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Siomycin A is a thiopeptide antibiotic isolated from the fermentation products of the bacterium Streptomyces sioyaensis. Thiopeptides are a class of natural product antibiotics characterized by their complex structures and diverse biological activities. This compound has garnered attention due to its potent antibacterial properties against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis .

准备方法

Synthetic Routes and Reaction Conditions: Siomycin A is typically produced through fermentation processes involving Streptomyces sioyaensis. The fermentation broth is subjected to solvent extraction using chloroform or dioxane to recover the antibiotic . Additionally, water-soluble derivatives of this compound have been prepared by modifying its chemical structure to enhance its biological properties .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sioyaensis under controlled conditions. The fermentation broth is then processed to extract and purify this compound. The use of elemental sulfur has been shown to stimulate this compound production during fermentation .

化学反应分析

Types of Reactions: Siomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and solubility.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound’s structure using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological properties and solubility. These derivatives are often more effective in inhibiting bacterial growth and have improved pharmacokinetic profiles .

科学研究应用

Antitumor Activity

Mechanism of Action

Siomycin A has been shown to exert antitumor effects through multiple mechanisms:

- Inhibition of Proliferation : Studies have demonstrated that this compound significantly inhibits the proliferation of various human tumor cell lines, including leukemia and pancreatic cancer cells. For instance, the IC50 values for MiaPaCa-2 pancreatic cancer cells were found to be 6.38 µmol/L at 24 hours and decreased to 0.54 µmol/L at 72 hours, indicating a time- and dose-dependent effect on cell viability .

- Induction of Apoptosis : The compound induces apoptosis in tumor cells by downregulating proteins associated with cell survival, such as α-tubulin, and promoting morphological changes indicative of programmed cell death .

- Reactive Oxygen Species (ROS) Production : this compound induces ROS-mediated cytotoxicity in ovarian cancer cells, enhancing the effectiveness of other chemotherapeutics like cisplatin . This mechanism involves the inhibition of antioxidant enzymes, leading to increased oxidative stress within cancer cells.

Combination Therapies

This compound has been explored in combination with other chemotherapeutic agents to overcome drug resistance:

- Enhancing 5-Fluorouracil Efficacy : In cholangiocarcinoma models, this compound has been shown to enhance the cytotoxicity of 5-Fluorouracil by inhibiting Forkhead box M1 (FOXM1), a protein linked to drug resistance . This combination therapy allows for reduced dosages of 5-Fluorouracil while maintaining therapeutic efficacy.

- Synergistic Effects with Cisplatin : The combination of this compound with cisplatin has demonstrated improved outcomes in ovarian cancer treatment, suggesting that this approach could be beneficial in clinical settings where resistance to standard therapies is observed .

Targeting Cancer Stem Cells

Research indicates that this compound may effectively target cancer stem cells, which are often responsible for tumor recurrence and metastasis:

- Inhibition of Brain Tumor Stem Cells : In studies involving glioblastoma multiforme (GBM), this compound reduced the expression of maternal embryonic leucine-zipper kinase (MELK), a key regulator of stem-like GBM cells. This led to decreased self-renewal capacity and invasion of these cells, thereby inhibiting tumor growth in vivo .

Summary Table of Findings

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibition of proliferation | IC50 values indicate potency against various tumors |

| Induction of Apoptosis | Downregulation of survival proteins | Morphological changes consistent with apoptosis |

| ROS-Mediated Cytotoxicity | Increased oxidative stress | Enhanced efficacy when combined with cisplatin |

| Combination with Chemotherapy | Synergistic effects | Improved outcomes in resistant cancer types |

| Targeting Cancer Stem Cells | Inhibition of MELK | Reduced self-renewal and invasion in GBM models |

作用机制

Siomycin A exerts its effects by inhibiting the activity of the oncogenic transcription factor forkhead box M1 (FoxM1). FoxM1 is overexpressed in various carcinomas, and its inhibition leads to the downregulation of downstream genes involved in cell proliferation and survival . This compound also affects the cytoskeleton of tumor cells by downregulating the expression of α-tubulin protein, leading to apoptosis .

相似化合物的比较

Thiostrepton: Another thiopeptide antibiotic with similar antibacterial properties.

Thiopeptin: Known for its antibacterial activity and structural similarity to Siomycin A.

Sporangiomycin: Shares a common mode of action with this compound and is used in similar applications.

生物活性

Siomycin A, a thiazole antibiotic, has garnered significant attention for its biological activities, particularly in the context of cancer treatment. This compound is recognized for its ability to inhibit the transcription factor Forkhead box M1 (FoxM1), which plays a crucial role in cell proliferation and survival in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, effects on tumor cells, and potential therapeutic applications.

This compound exerts its biological effects primarily by targeting FoxM1, leading to the downregulation of several downstream oncogenic proteins. The following table summarizes key mechanisms through which this compound influences cellular processes:

| Mechanism | Description |

|---|---|

| Inhibition of FoxM1 | Directly inhibits FoxM1 transcriptional activity, reducing target gene expression. |

| Induction of Apoptosis | Selectively induces apoptosis in transformed cells while sparing normal cells. |

| Reduction in Cell Proliferation | Decreases viability and proliferation of various tumor cell lines. |

| Cytoskeletal Alterations | Alters cytoskeletal structure, affecting cell morphology and migration. |

| Reactive Oxygen Species (ROS) | Induces ROS-mediated cytotoxicity in cancer cells. |

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the growth of multiple human cancer cell lines, including pancreatic (MiaPaCa-2), ovarian (PA1, OVCAR3), and glioblastoma multiforme (GBM) cells. For instance:

- Cell Viability : In a study using the MiaPaCa-2 cell line, treatment with this compound resulted in a dose-dependent decrease in cell density and induced morphological changes from spindle to spherical shapes, indicating impaired proliferation .

- Apoptosis Induction : Flow cytometry analyses revealed a significant increase in apoptotic cells following this compound treatment, correlating with downregulation of matrix metalloproteinases (MMP-2 and MMP-9) and α-tubulin .

In Vivo Studies

This compound has also shown promising results in animal models:

- In a study involving immunodeficient mice with intracranial GBM tumors derived from stem-like GBM cells, pretreatment with this compound significantly reduced tumor size and improved survival rates compared to controls .

- The compound was found to effectively reduce MELK expression in these stem-like cells, further supporting its role as a targeted therapy for aggressive brain tumors .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- In glioblastoma research, this compound's ability to induce apoptosis selectively in malignant cells while preserving normal neural progenitor cells presents an attractive therapeutic avenue for treating this lethal cancer type .

- Combination therapies involving this compound and other chemotherapeutics like cisplatin have shown enhanced efficacy against ovarian cancer cell lines, suggesting that this compound may be beneficial as part of multi-drug regimens .

属性

CAS 编号 |

12656-09-6 |

|---|---|

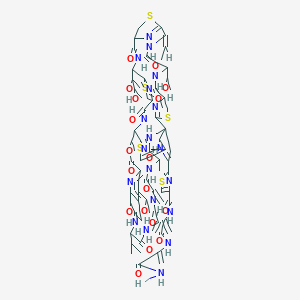

分子式 |

C71H81N19O18S5 |

分子量 |

1648.9 g/mol |

IUPAC 名称 |

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-/t30-,31-,32+,33+,34+,38+,44+,46-,47-,48-,50-,51+,52+,70+,71+/m0/s1 |

InChI 键 |

AKFVOKPQHFBYCA-KJULAZMPSA-N |

SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

手性 SMILES |

C/C=C\1/C2=N[C@H](CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H]4[C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N[C@H](C(=O)NC(=C)C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@]7(CCC(=N[C@@H]7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C)C(C)C)C(=C5)[C@H](C)O)C)[C@@](C)([C@@H](C)O)O |

规范 SMILES |

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |

外观 |

White solid |

同义词 |

1-valine-2-(2,3-didehydroalanine)thiostrepton siomycin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。